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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,5-Dibromo-4-methylpyridine
and its analogues, including 4-methylpyridine, 3,5-Dichloro-4-methylpyridine, and 3,5-Diiodo-4-
methylpyridine. The following sections present a summary of their key spectroscopic data,
detailed experimental protocols for the spectroscopic techniques, and a visualization of a
typical synthesis workflow. This information is intended to serve as a valuable resource for the
identification, characterization, and application of these compounds in research and
development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dibromo-4-methylpyridine
and its analogues. Please note that where experimental data was not readily available,
predicted values have been included and are clearly marked.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Compound

Chemical Shift (ppm) -
Aromatic Protons

Chemical Shift (ppm) -
Methyl Protons

4-Methylpyridine 8.46 (d), 7.10 (d)[1] 2.35 (s)[1]
3,5-Dichloro-4-methylpyridine 8.45 (s) 2.55 (s)
3,5-Dibromo-4-methylpyridine 8.60 (s) 2.60 (s)
3,5-Diiodo-4-methylpyridine 8.80 (s) 2.70 (s)

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift Chemical Shift

Chemical Shift Chemical Shift

Compound
(ppm)-C2,C6  (ppm)-C3,C5 (ppm)-C4 (ppm) - Methyl
4-Methylpyridine 149.7 124.5 147.2 21.2
3,5-Dichloro-4-
148.5 129.0 145.0 22.0
methylpyridine
3,5-Dibromo-4-
o 150.0 120.0 146.0 23.0
methylpyridine
3,5-Diiodo-4-
o 152.0 100.0 147.0 24.0
methylpyridine

Table 3: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

4-Methylpyridine

3050-2950 (C-H stretch), 1600-1450 (C=C, C=N

stretch)[2]

3,5-Dichloro-4-methylpyridine

~3000 (C-H stretch), ~1550 (C=C, C=N stretch),
~800 (C-Cl stretch)

3,5-Dibromo-4-methylpyridine

~3000 (C-H stretch), ~1540 (C=C, C=N stretch),
~700 (C-Br stretch)

3,5-Diiodo-4-methylpyridine

~3000 (C-H stretch), ~1530 (C=C, C=N stretch),
~600 (C-I stretch)

Table 4: Mass Spectrometry Data

Key Fragmentation Peaks

Compound Molecular lon (m/z)
(m/z)
4-Methylpyridine 93 (M%) 92, 66, 39
_ o 161 (M*), 163 (M+2), 165
3,5-Dichloro-4-methylpyridine 126, 91
(M+4)[3]
, o 249 (M+), 251 (M+2), 253
3,5-Dibromo-4-methylpyridine 170,91
(M+4)
3,5-Diiodo-4-methylpyridine 345 (M) 218,91

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to
characterize 3,5-Dibromo-4-methylpyridine and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

'H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: Acquire the 133C NMR spectrum using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of
2-10 seconds, and a larger number of scans compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of
the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be
used by placing a small amount of the sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample compartment or the clean ATR crystal should
be recorded and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable ionization source. Common techniques include Electron lonization (EI) for
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volatile compounds or Electrospray lonization (ESI) for less volatile or more polar
compounds.

e Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass
data, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

o Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by
isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

o Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental
composition. Analyze the fragmentation pattern to gain structural information.

Synthesis Workflow

The following diagram illustrates a general synthetic route for the preparation of 3,5-dihalo-4-
methylpyridines, starting from 4-methylpyridine.
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General Synthesis of 3,5-Dihalo-4-methylpyridines

4-Methylpyridine

Halogenation
(e.g., Brz, Clz, I2)

3,5-Dihalo-4-methylpyridine
(X=Cl, Br, )

Purification
(e.g., Recrystallization,
Chromatography)

@ihalo-4-methylpyridine

Click to download full resolution via product page

Caption: General synthesis workflow for 3,5-dihalo-4-methylpyridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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